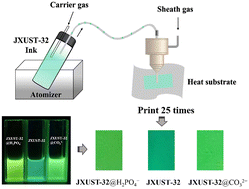Dual-response fluorescence sensing of H2PO4− and CO32− using AJP filter paper based on a pH-stable CdII-based luminescent metal–organic framework†
Dalton Transactions Pub Date: 2023-05-29 DOI: 10.1039/D3DT01240A
Abstract
A new CdII-based luminescent metal–organic framework (LMOF) with the formula {[Cd(BIBT)(NDC)]·solvents}n (JXUST-32, BIBT = 4,7-bi(1H-imidazol-1-yl)benzo-[2,1,3]thiadiazole and H2NDC = 2,6-naphthalenedicarboxylic acid) was successfully synthesized by a solvothermal method. JXUST-32 shows a two-dimensional (4,4)-connected network and exhibits significant fluorescence red shift and slight enhancement for H2PO4− and CO32− sensing with detection limits of 0.11 and 0.12 μM, respectively. In addition, JXUST-32 has good thermal stability, chemical stability and recyclability. Significantly, JXUST-32 represents a fluorescence red-shift dual response MOF sensor for H2PO4− and CO32− detection and the analytes can be identified by the naked eye, aerosol jet printing filter paper, light-emitting diode beads and luminescent films.


Recommended Literature
- [1] Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity†
- [2] Rapid high performance screening method using UHPLC-MS to quantify 12 polyphenol compounds in fresh apples
- [3] Back cover
- [4] Contents list
- [5] Bright bluish-green emitting Cu(i) complexes exhibiting efficient thermally activated delayed fluorescence†
- [6] Hydrodealkoxylation reactions of silyl ligands at platinum: reactivity of SiH3 and SiH2Me complexes†
- [7] A sequential membrane bioreactor followed by a membrane microalgal reactor for nutrient removal and algal biomass production
- [8] Consensus structures of the Mo(v) sites of sulfite-oxidizing enzymes derived from variable frequency pulsed EPR spectroscopy, isotopic labelling and DFT calculations
- [9] Interfacial CO2-mediated nanoscale oil transport: from impediment to enhancement†
- [10] Nitroepoxide ring opening with thionucleophiles in water: synthesis of α-xanthyl ketones, β-keto sulfones and β-keto sulfonic acids†










